molecular formula C16H16O3 B2955572 (3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol CAS No. 1675205-18-1

(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol

Cat. No. B2955572
CAS RN: 1675205-18-1
M. Wt: 256.301
InChI Key: ABMPKFGOKPZWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol” is a chemical compound. It is a liquid at room temperature and has a molecular weight of 166.18 . The compound is stored in a dry, sealed environment at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was unexpectedly achieved as the main reaction product while applying a standard Johnson–Corey–Chaykovsky procedure to the 2,3-dihydronaphtho [2,3- b ] [1,4]dioxine-2-carbaldehyde, aiming at obtaining the corresponding epoxide . Another study reported a palladium-catalyzed highly enantioselective intramolecular O-arylation for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols based on an asymmetric desymmetrization strategy .


Molecular Structure Analysis

The structure of a similar compound, 3- (2,3-dihydrobenzo [b] [1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one, was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The compound was crystallized in the monoclinic space group P 2 1 /c with specific cell parameters .


Chemical Reactions Analysis

The Johnson–Corey–Chaykovsky reaction is an important tool in organic chemistry to convert alkenes, imines, and aldehydes or ketones to cyclopropanes, aziridines, and epoxides, respectively . This reaction was used in the synthesis of a similar compound .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, solubility, and spectral data (IR, NMR, MS) may need to be determined experimentally or found in more specialized databases.

Scientific Research Applications

Immunomodulators

The compound is mentioned in the context of immunomodulation, indicating its potential use in regulating or normalizing the immune system. This could have applications in treating autoimmune diseases or enhancing immune responses against pathogens .

Asymmetric Synthesis

It has been used in palladium-catalyzed asymmetric intramolecular aryl C–O bond formation, which is a key step in producing enantioselective compounds. Such compounds are crucial in pharmaceuticals, where the orientation of molecules can affect drug efficacy .

Structural Characterization

The compound has been structurally characterized using NMR, mass spectrometry, and X-ray crystallography. This suggests its use in material sciences for understanding molecular structures and properties .

Urease Inhibition

A derivative of this compound has been synthesized and used to create a copper (II) complex with demonstrated urease inhibitory activity. This could be applied in the development of treatments for diseases caused by urease-producing bacteria .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The unexpected formation of a similar compound during the Johnson–Corey–Chaykovsky procedure could pave the way to a new methodology for the obtainment of 2,3-disubstituted 1,4-naphthodioxanes, which could be further derivatized . This could open up new avenues for the synthesis of novel compounds and potential applications in various fields.

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-13(10-17)3-2-4-14(11)12-5-6-15-16(9-12)19-8-7-18-15/h2-6,9,17H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMPKFGOKPZWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.